molecular formula C14H26O4 B8713416 2-Hexanoyloxyethyl hexanoate CAS No. 624-06-6

2-Hexanoyloxyethyl hexanoate

Cat. No.: B8713416
CAS No.: 624-06-6
M. Wt: 258.35 g/mol
InChI Key: XIEWGQFCESQNBK-UHFFFAOYSA-N
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Description

2-Hexanoyloxyethyl hexanoate is an ester compound featuring two hexanoate moieties linked via an ethoxy group.

Properties

CAS No.

624-06-6

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

2-hexanoyloxyethyl hexanoate

InChI

InChI=1S/C14H26O4/c1-3-5-7-9-13(15)17-11-12-18-14(16)10-8-6-4-2/h3-12H2,1-2H3

InChI Key

XIEWGQFCESQNBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOC(=O)CCCCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Hexanoate (Ethyl Caproate)

  • Structure: Ethyl ester of hexanoic acid (C₈H₁₆O₂).
  • Applications: Food & Beverage: Imparts fruity (pineapple, apple) aromas in liquors (e.g., 2,221 mg/L in Luzhoulaojiao liquor ) and dairy products like Camembert cheese . Fragrances: Used in perfumes for its volatile, fruity notes .
  • Key Properties :
    • Hydrophobicity (logP = 2.92) .
    • Solubility: 1.16 g/L in water .
  • Research Findings: Adsorption affinity in separation processes correlates with chain length; pure hexanoate saturates resin at 33.5 BV (bed volumes) . Identified as a marker of high-quality ginjosake due to temperature-dependent production .

Diethyl Aminoethyl Hexanoate (DA-6)

  • Structure: Hexanoate ester with a diethyl aminoethyl group (C₁₂H₂₃NO₂).
  • Applications :
    • Agriculture : Enhances drought tolerance in plants (e.g., white clover, maize) by modulating phytohormones (indole-3-acetic acid, gibberellins) and boosting antioxidant activity .
  • Key Properties :
    • Polar structure enables interaction with plant metabolic pathways.
    • Reduces abscisic acid (ABA) levels under stress .
  • Research Findings :
    • DA-6 priming increases dehydrin accumulation and starch hydrolase activity, improving seed germination rates by 20–30% under drought .

2-Methylbutyl Hexanoate

  • Structure : Branched-chain ester (C₁₁H₂₂O₂).
  • Applications :
    • Cosmetics & Fragrances : Provides unique aromas in perfumes and acts as a solvent .
  • Synthesis: Esterification of adipic acid with 2-methylbutanol .
  • Key Properties :
    • Enhanced volatility compared to linear esters due to branching.

Sodium 2-Ethyl Hexanoate

  • Structure: Sodium salt of 2-ethylhexanoic acid.
  • Applications :
    • Industrial : Used as a catalyst or stabilizer in polymer production .
  • Key Properties :
    • Water-soluble solid with ionic character .

Comparative Analysis Table

Compound Molecular Formula Key Applications Key Properties Research Highlights
2-Hexanoyloxyethyl Hexanoate C₁₄H₂₆O₄ Industrial solvents Likely high hydrophobicity (inferred) Limited data; inferred from similar esters
Ethyl Hexanoate C₈H₁₆O₂ Food flavors, fragrances logP = 2.92; fruity aroma Marker in liquor quality
DA-6 C₁₂H₂₃NO₂ Plant growth regulation Polar, modulates phytohormones Boosts drought tolerance
2-Methylbutyl Hexanoate C₁₁H₂₂O₂ Cosmetics, perfumes Branched structure enhances volatility Synthesized via esterification
Sodium 2-Ethyl Hexanoate C₈H₁₅NaO₂ Polymer industry Water-soluble ionic compound Industrial stabilizer

Key Differentiators and Research Insights

  • Structural Impact on Function: Branching vs. Linearity: 2-Methylbutyl hexanoate’s branched structure increases volatility compared to linear ethyl hexanoate, making it preferable in high-evaporation fragrances . Polarity: DA-6’s aminoethyl group enhances its solubility in aqueous plant systems, enabling phytohormone interactions .
  • Adsorption Behavior: Longer-chain hexanoates (e.g., ethyl hexanoate) exhibit higher resin saturation points (33.5 BV) than shorter esters in separation processes .
  • Industrial vs. Biological Use: Sodium 2-ethyl hexanoate’s ionic nature suits catalytic roles, while DA-6’s non-ionic structure targets biological systems .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Hexanoyloxyethyl hexanoate, and how can reaction parameters be optimized?

  • Methodology :

  • Catalytic esterification : Use heterogeneous catalysts like Amberlyst-15 (cationic exchange resin) to esterify hexanoic acid with a diol precursor (e.g., ethylene glycol derivatives). Reaction parameters include temperature (70–90°C), molar ratio of reactants (1:1 to 1:2), and catalyst loading (5–15% w/w). Monitor conversion via titration or GC .
  • Kinetic optimization : Employ Sigma-Plot or MATLAB for reaction modeling to identify rate-limiting steps (e.g., internal/external diffusion effects). Adjust agitation speed or catalyst particle size to mitigate mass transfer limitations .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature80–85°CMaximizes equilibrium conversion
Molar Ratio (Acid:Diol)1:1.5Reduces unreacted acid
Catalyst Loading10% w/wBalances activity and cost

Q. How can researchers confirm the structural integrity of 2-Hexanoyloxyethyl hexanoate post-synthesis?

  • Methodology :

  • FTIR Spectroscopy : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-O-C asymmetric stretching at 1250–1050 cm⁻¹. Compare with reference spectra for purity validation .
  • NMR Analysis : Use ¹H NMR to resolve peaks for hexanoyloxyethyl groups (δ 4.2–4.4 ppm for ester-linked CH₂, δ 0.8–1.6 ppm for alkyl chains) .

Q. What are the primary applications of 2-Hexanoyloxyethyl hexanoate in biochemical and materials research?

  • Surfactant/Emulsifier : Acts as a non-ionic surfactant due to amphiphilic structure. Use in emulsion stabilization (e.g., oil-water systems) by reducing interfacial tension. Optimize concentration via conductivity or dynamic light scattering (DLS) .
  • Ligand in Nanomaterials : Functionalize quantum dots (QDs) or nanoparticles via carboxylate coordination. Monitor ligand exchange efficiency using ¹³C CODEX NMR or FTIR .

Advanced Research Questions

Q. What kinetic models are applicable for studying the thermal degradation or oxidation of 2-Hexanoyloxyethyl hexanoate?

  • Methodology :

  • Jet-Stirred Reactor Experiments : Conduct oxidation studies at 500–1000 K and 10 atm. Use GC-MS to track intermediates (e.g., aldehydes, ketones). Model using detailed mechanisms (e.g., 435-species mechanisms validated for methyl hexanoate) .
  • Rate Analysis : Compute rate constants for primary pathways (e.g., H-abstraction from alkyl chains) via Arrhenius plots. Compare with n-alkane oxidation profiles for mechanistic similarities .
    • Data Table :
Temperature (K)Dominant PathwayActivation Energy (kJ/mol)
500–700Low-T oxidation (cool flame)80–100
700–900Negative Temperature Coefficient (NTC) regime40–60
>900High-T radical chain reactions20–30

Q. How do environmental factors (e.g., temperature, pH) influence the stability of 2-Hexanoyloxyethyl hexanoate in experimental systems?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 2–8°C (recommended for sodium hexanoate derivatives) and analyze degradation via HPLC. Use Arrhenius equations to extrapolate shelf-life .
  • pH-Dependent Hydrolysis : Conduct hydrolysis kinetics in buffered solutions (pH 3–10). Monitor ester bond cleavage via titration or LC-MS. Acidic/basic conditions accelerate hydrolysis .

Q. What experimental approaches resolve contradictions in thermodynamic data for 2-Hexanoyloxyethyl hexanoate synthesis?

  • Methodology :

  • Statistical Validation : Apply ANOVA to compare thermodynamic parameters (ΔH, ΔS) across studies. Use error propagation analysis to identify measurement inconsistencies .
  • Microcalorimetry : Directly measure enthalpy changes during esterification. Cross-validate with computational methods (e.g., DFT for reaction energetics) .

Q. How can synthetic microbial co-cultures be engineered to produce hexanoate derivatives like 2-Hexanoyloxyethyl hexanoate from CO₂?

  • Methodology :

  • Co-Culture Optimization : Combine Acetobacterium woodii (CO₂-to-acetate) with engineered Clostridium drakei (chain elongation to hexanoate). Use continuous bioreactors with H₂/CO₂ feeding. Monitor metabolite flux via ¹³C-labeled substrates .
  • Byproduct Minimization : Knock out competing pathways (e.g., butyrate synthesis) via CRISPR-Cas8. Optimize pH (6.5–7.0) and redox potential (-300 mV) .

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